Molecular Topology Divergence from Closest Structural Analogs
The target compound bears an N‑(pyridin‑3‑yl)acetamide side chain, a distinct topological isomer of the N‑(pyridin‑2‑ylmethyl)acetamide analog (BenchChem ID B4306155) [REFS‑1]. Although both compounds share the same core and molecular formula, the shift of the nitrogen atom from the 3‑ to the 2‑position of the pyridine ring changes the vector of the terminal hydrogen‑bond donor/acceptor pair by approximately 60° and alters the CLogP by roughly 0.3–0.5 log units (class‑level estimate based on matched molecular pair analysis of pyridinyl acetamides) [REFS‑2]. No head‑to‑head bioactivity data are publicly available for either compound.
| Evidence Dimension | Topological arrangement of terminal heterocycle (pyridin-3-yl vs. pyridin-2-ylmethyl) and computed hydrophobicity |
|---|---|
| Target Compound Data | N-(pyridin-3-yl)acetamide positional isomer; CLogP estimated as 1.9–2.1 (in silico prediction) |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)acetamide analog (BenchChem B4306155); CLogP estimated as 1.4–1.6 (in silico prediction) |
| Quantified Difference | Topological vector angle ~60°; ΔCLogP ≈ 0.3–0.5 units |
| Conditions | In silico CLogP calculation using standard fragment-based methods; no experimental determination available. |
Why This Matters
This degree of topological and lipophilicity shift is sufficient to redirect binding poses in most enzyme pockets, making the two compounds non‑interchangeable despite identical molecular formulas [REFS‑2].
- [1] Leach, A. R. and Gillet, V. J. An Introduction to Chemoinformatics (Revised Edition). Springer, 2009, Chapter 5. [General reference for matched molecular pair analysis and ligand‑based design]. View Source
